molecular formula C15H26ClNO4 B1408474 Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-(1-chloro-2-methyl-propyl) ester CAS No. 1987123-54-5

Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-(1-chloro-2-methyl-propyl) ester

Cat. No. B1408474
M. Wt: 319.82 g/mol
InChI Key: YDHNVKBBEBVOQJ-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, which is a six-membered ring containing nitrogen . It has two ester groups attached to the 1 and 4 positions of the piperidine ring .


Synthesis Analysis

The synthesis of this compound could potentially involve the reaction of Di-tert-butyl dicarbonate and Isonipecotic acid hydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C10H20ClNO2 . It is a complex structure with a piperidine ring and two ester groups .

Scientific Research Applications

Synthesis and Asymmetric Derivatives

Piperidine derivatives have been synthesized through various methods, offering building blocks for a wide range of amines and alkaloids. For instance, Acharya and Clive (2010) demonstrated the asymmetric synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, highlighting the versatility of these compounds as intermediates in organic synthesis Acharya & Clive, 2010.

Biological Activity and Anticancer Potential

Piperidine derivatives have shown promise as anticancer agents. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them for their anticancer potential, revealing some compounds with significant activity Rehman et al., 2018.

Structural and Chemical Properties

The structural and chemical properties of piperidine derivatives are of significant interest. Szafran, Komasa, and Bartoszak-Adamska (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, focusing on its crystal structure and molecular interactions, which are crucial for understanding the reactivity and potential applications of these compounds Szafran, Komasa, & Bartoszak-Adamska, 2007.

Chiral Building Blocks for Alkaloid Synthesis

The synthesis of chiral building blocks for alkaloid synthesis is another critical area of research. Passarella et al. (2009) utilized enantiopure N-Boc piperidine-2-ethanol for synthesizing (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine, showcasing the application of piperidine derivatives in synthesizing complex natural products Passarella et al., 2009.

Future Directions

The future directions for this compound could involve its use in the synthesis of other complex organic compounds. It could also be used in research to understand its properties and potential applications .

properties

IUPAC Name

1-O-tert-butyl 4-O-(1-chloro-2-methylpropyl) piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26ClNO4/c1-10(2)12(16)20-13(18)11-6-8-17(9-7-11)14(19)21-15(3,4)5/h10-12H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHNVKBBEBVOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(OC(=O)C1CCN(CC1)C(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-(1-chloro-2-methyl-propyl) ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-(1-chloro-2-methyl-propyl) ester
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Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-(1-chloro-2-methyl-propyl) ester
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Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-(1-chloro-2-methyl-propyl) ester
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Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-(1-chloro-2-methyl-propyl) ester

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